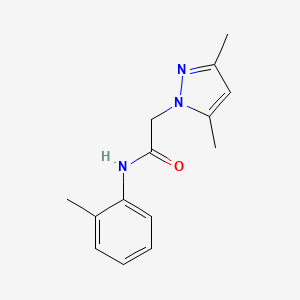![molecular formula C12H14N2OS B6632979 [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol, also known as AETPM, is a chemical compound with a molecular formula of C11H14N2OS. It is a thiazole derivative that has been extensively studied for its potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the main pathways that [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol targets is the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol. One area of interest is in developing more efficient synthesis methods that can produce [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in larger quantities. Another area of research is in improving the solubility of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol to make it more suitable for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol and its potential in treating various types of cancer.
Méthodes De Synthèse
The synthesis of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone with 2-amino-5-ethylthiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]ketone, which can be reduced to [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol using a reducing agent like sodium borohydride.
Applications De Recherche Scientifique
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Propriétés
IUPAC Name |
[4-(2-amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-11(14-12(13)16-10)9-5-3-8(7-15)4-6-9/h3-6,15H,2,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGLWMIEILVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)